molecular formula C13H9ClN2OS2 B2890837 N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921839-13-6

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2890837
CAS No.: 921839-13-6
M. Wt: 308.8
InChI Key: RPMXFMRHDPBYES-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide is a synthetic small molecule designed for drug discovery research, built around the privileged benzothiazole pharmacophore. Benzothiazole derivatives have garnered significant interest in modern therapeutic chemistry due to their wide range of pharmacological actions, including demonstrated anti-cancer, antimicrobial, anti-inflammatory, and anti-viral activities in preclinical studies . This particular compound features a benzothiazole core linked to a chlorothiophene moiety via an acetamide bridge, a structural motif common in the development of investigational compounds that interact with diverse biological targets. The structural framework of this compound is of high value in oncology research. Similar benzothiazole analogs have shown potent efficacy against a variety of cancer types by targeting critical pathways, such as inhibiting kinases (e.g., SCD, CLK), blocking Hsp90, and modulating androgen receptors . Furthermore, the benzothiazole nucleus is a key structural component in several approved and investigational drugs, such as the neuroprotective agent Riluzole and the anti-Parkinson's drug Pramipexole, highlighting the versatility and therapeutic relevance of this chemical class . In infectious disease research, benzothiazole-based compounds have shown promise as anti-bacterial and anti-fungal agents, with some derivatives acting as inhibitors of dihydrofolate reductase (DHFR) . This makes this compound a compelling candidate for researchers screening for new antimicrobial agents. Its mechanism of action is anticipated to be multi-faceted and dependent on the specific biological context, potentially involving the inhibition of key enzymatic processes or protein-protein interactions crucial for cell proliferation and survival.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-11-6-5-8(18-11)7-12(17)16-13-15-9-3-1-2-4-10(9)19-13/h1-6H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXFMRHDPBYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a chlorinated thiophene structure, which contribute to its unique biological properties. Its molecular formula is C13H9ClN2O3SC_{13}H_9ClN_2O_3S, with a molecular weight of approximately 372.9 g/mol .

PropertyValue
Molecular FormulaC₁₃H₉ClN₂O₃S
Molecular Weight372.9 g/mol
CAS Number1021021-02-2

Synthesis

The synthesis of this compound typically involves the formation of intermediates through reactions such as acylation and coupling with chlorinated thiophenes. This process allows for the introduction of the benzothiazole and thiophene components, enhancing the compound's biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound also demonstrates anticancer activity , particularly against several cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities .

Case Study: MCF-7 Cell Line

In a notable study, this compound was tested on the MCF-7 breast cancer cell line. The results showed a significant inhibition rate of approximately 70% , indicating its potential as an effective anticancer agent .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may bind to specific enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : By generating ROS, it triggers apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis or function, leading to cell death.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Antimicrobial EfficacyEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in MCF-7 cells with 70% inhibition
MechanismInvolves ROS generation and enzyme inhibition

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound : N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide Benzothiazole + 5-chlorothiophene Hypothesized enzyme inhibition (MAO-B, AChE) High lipophilicity from chlorothiophene may enhance blood-brain barrier penetration.
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Trifluoromethyl (benzothiazole) + trimethoxyphenyl (acetamide) CK-1δ inhibition (pIC50 = 7.8) Superior binding affinity (GlideXP score = -3.78 kcal/mol) due to electron-withdrawing CF₃ and bulky trimethoxyphenyl groups.
N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide Benzothiazole + 4-chlorophenoxy Antimicrobial Phenoxy group increases steric bulk, potentially reducing microbial resistance.
N-(1,3-Benzothiazol-2-yl)-2-(piperazin-1-yl)acetamide Benzothiazole + piperazine Anticancer (docking studies) Piperazine improves solubility and enables hydrogen bonding with kinase targets.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl + thiazole Structural studies Twisted dihedral angle (79.7°) between aryl and thiazole rings affects molecular packing and stability.

Pharmacokinetic and Physicochemical Properties

  • Acid Dissociation (pKa) : Acetamide derivatives typically exhibit pKa values near 8.7–9.0, making them moderately basic and suitable for oral bioavailability .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsReferences
ChloroacetylationDioxane, triethylamine, 20–25°C
Amide CouplingEDC, dichloromethane, 273 K
RecrystallizationEthanol-DMF (8:2), slow evaporation

Q. Table 2: Biological Activity Parameters

Assay TypeProtocol HighlightsReferences
Anticancer (MTT)48-h exposure, IC50_{50} via nonlinear regression
Antibacterial (MIC)18-h incubation, 96-well plate

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